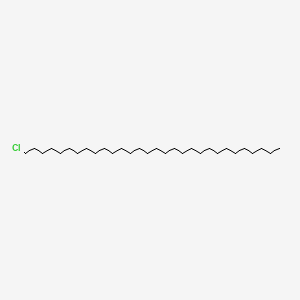

1-Chlorotriacontane

Übersicht

Beschreibung

1-Chlorotriacontane is a long-chain alkane with a chloro substituent at the 1-position. It is a colorless, odorless, and waxy solid that is insoluble in water but soluble in organic solvents. This compound has gained attention due to its potential biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chlorotriacontane can be synthesized through the chlorination of triacontane using phosphorus pentachloride . The reaction typically involves heating triacontane with phosphorus pentachloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 1-position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the chlorination of long-chain alkanes. The process may involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The primary reaction pathway involves nucleophilic substitution at the C-Cl bond. Key findings include:

| Reagent/Conditions | Product Formed | Reaction Efficiency | Reference |

|---|---|---|---|

| Aqueous NaOH/KOH (hydrolysis) | 1-Hydroxytriacontane (C₃₀H₆₁OH) | Moderate | |

| Alcohols (ROH) with base | Triacontyl ethers (C₃₀H₆₁OR) | Low |

-

Reaction rates are influenced by steric hindrance from the long hydrocarbon chain, necessitating prolonged heating or polar aprotic solvents for improved yields .

-

No SN1 mechanism is observed due to the stability challenges of a carbocation at the terminal position .

Reduction Reactions

Controlled reduction removes the chlorine atom to regenerate the parent alkane:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Triacontane (C₃₀H₆₂) | ~85 | |

| H₂/Pd-C | High pressure | Triacontane | <50 |

-

Triacontane (product) exhibits a melting point of 66–68°C and boiling point of 460°C, consistent with its phase transition data .

Stability and Incompatibilities

-

Thermal Stability : Decomposes above 460°C, releasing HCl gas .

-

Oxidative Sensitivity : Reacts violently with strong oxidizing agents (e.g., KMnO₄, HNO₃), producing chlorinated byproducts .

Comparative Reactivity

Reactivity trends for chloroalkanes in substitution reactions:

| Compound | Relative Reaction Rate (vs this compound) | Key Factor |

|---|---|---|

| 1-Chlorooctadecane | 3.5× faster | Reduced steric bulk |

| This compound | 1.0 (baseline) | High steric hindrance |

| 2-Chlorotriacontane | 0.2× slower | Secondary C-Cl bond |

Wissenschaftliche Forschungsanwendungen

1-Chlorotriacontane has various applications in scientific research, including:

Chemistry: It is used as a reference compound in the study of long-chain alkanes and their derivatives.

Biology: It serves as a model compound for studying the behavior of long-chain alkanes in biological systems.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

1-Chlorotriacontane can be compared with other long-chain chloroalkanes, such as 1-Chlorooctadecane and 1-Chlorodocosane. These compounds share similar chemical properties but differ in chain length and specific applications. The uniqueness of this compound lies in its longer chain length, which imparts distinct physical and chemical properties .

Vergleich Mit ähnlichen Verbindungen

- 1-Chlorooctadecane

- 1-Chlorodocosane

- 1-Chlorotetracosane

These compounds are used in various applications, including as intermediates in chemical synthesis and as reference compounds in research.

Biologische Aktivität

1-Chlorotriacontane, a chlorinated alkane with the chemical formula C₃₁H₆₃Cl, is increasingly recognized for its biological activity and potential applications in various fields, including biology, medicine, and industrial chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its long carbon chain, which contributes to its hydrophobic nature. This hydrophobicity allows it to interact with lipid bilayers and other biological membranes. The presence of the chlorine atom introduces unique reactivity patterns, making it a subject of interest in both biological and chemical research.

This compound's biological activity can be attributed to several mechanisms:

- Hydrophobic Interactions : The compound's long alkane chain facilitates interactions with hydrophobic regions of proteins and lipid membranes, potentially altering membrane fluidity and protein function.

- Halogen Bonding : The chlorine atom may engage in halogen bonding, influencing the conformation and activity of biomolecules.

- Biochemical Pathways : It can integrate into lipid bilayers, affecting membrane dynamics and potentially disrupting cellular processes.

Pharmacokinetics

Due to its lipophilic properties, this compound is likely to accumulate in fatty tissues. This accumulation can influence its bioavailability and efficacy in biological systems. Environmental factors such as temperature and pH also play critical roles in its stability and activity.

Biological Activity

Research indicates that this compound serves as a model compound for studying long-chain alkanes' behavior in biological systems. Its applications include:

- Drug Delivery Systems : Investigations are ongoing into its potential use as a carrier for drug delivery due to its solubility properties.

- Chemical Synthesis : It is utilized in producing specialty chemicals and as an intermediate in synthesizing other compounds.

Comparative Analysis

To understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chlorinated alkane | Model for long-chain alkane behavior |

| 1-Chlorooctadecane | Chlorinated alkane | Used in chemical synthesis |

| 1-Chlorodocosane | Chlorinated alkane | Reference compound in research |

| 1-Chlorotetracosane | Chlorinated alkane | Intermediate for other chemical reactions |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Membrane Interaction : A study demonstrated that chlorinated alkanes like this compound could alter membrane permeability, impacting cellular uptake mechanisms. This finding has implications for drug delivery systems where membrane interaction is crucial.

- Toxicological Assessments : Research has assessed the toxicity of long-chain chlorinated hydrocarbons, including this compound. Results indicated potential bioaccumulation effects in aquatic organisms, raising concerns about environmental impact.

- Microbial Bioconversion : Investigations into microbial consortia's ability to bioconvert heavy hydrocarbon cuts have shown that compounds like this compound can influence microbial degradation pathways, affecting the overall efficiency of bioconversion processes .

Eigenschaften

IUPAC Name |

1-chlorotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPRLRIWTSAZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575729 | |

| Record name | 1-Chlorotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62016-82-4 | |

| Record name | 1-Chlorotriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62016-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.